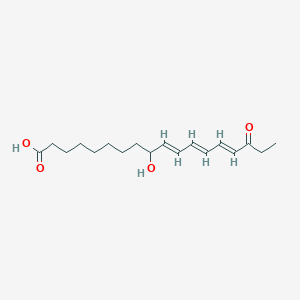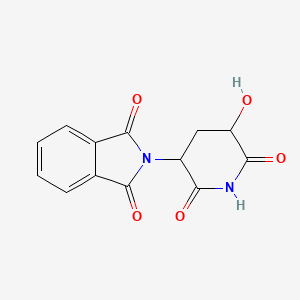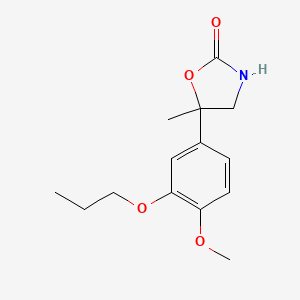
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid is a hydroxy fatty acid with the molecular formula C18H28O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid typically involves the use of starting materials such as octadecatrienoic acid derivatives. The synthetic route may include steps like hydroxylation and oxidation to introduce the hydroxy and oxo functional groups, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxy and oxo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, including its role in modulating metabolic pathways and treating diseases.
Mécanisme D'action
The mechanism of action of (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to interact with various biomolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid: Another hydroxy fatty acid with a similar structure but different functional group positions.
Corchorifatty acid B: A related compound with similar biological activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,17,20H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
Clé InChI |
FCCFXOHVERVHQR-KDXRDGMUSA-N |
SMILES isomérique |
CCC(=O)/C=C/C=C/C=C/C(CCCCCCCC(=O)O)O |
SMILES canonique |
CCC(=O)C=CC=CC=CC(CCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B1241352.png)


![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)

![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)

![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)

